molecular formula C13H28O B1616495 Tributylcarbinol CAS No. 597-93-3

Tributylcarbinol

Cat. No.: B1616495
CAS No.: 597-93-3
M. Wt: 200.36 g/mol
InChI Key: RWKMYNWNESNJQQ-UHFFFAOYSA-N
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Description

Tributylcarbinol (C₁₃H₂₈O), also known as 3-butyl-3-pentanol, is a tertiary alcohol characterized by three butyl groups attached to a central carbon atom bearing a hydroxyl group. This aliphatic carbinol is primarily utilized in industrial and laboratory settings as a solvent, intermediate in organic synthesis, or stabilizer due to its hydrophobic properties and moderate reactivity .

Properties

IUPAC Name

5-butylnonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKMYNWNESNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208413
Record name 5-Butyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-93-3
Record name 5-Butyl-5-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Butyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylcarbinol can be synthesized through several methods. One common approach involves the Grignard reaction, where a butylmagnesium halide reacts with a ketone or aldehyde to form the desired alcohol. Another method includes the catalytic hydrogenation of a corresponding ketone or aldehyde under specific conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydration of isobutylene or by the reaction of butyl lithium with a suitable carbonyl compound. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributylcarbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributylcarbinol has a wide range of applications in scientific research:

Mechanism of Action

Tributylcarbinol exerts its effects through interactions with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tributylcarbinol vs. Triphenyl Carbinol

Triphenyl carbinol (C₁₉H₁₆O) features three phenyl groups instead of butyl groups, resulting in distinct differences:

Property This compound Triphenyl Carbinol
Molecular Weight ~200 g/mol (estimated) 260.33 g/mol
Solubility High in non-polar solvents Low water solubility; hydrophobic
Boiling Point Moderate (aliphatic chain) Higher (aromatic π-π interactions)
Reactivity Prone to oxidation Stabilized by phenyl resonance

Key Findings :

  • Hydrophobicity: this compound’s aliphatic chains enhance solubility in non-polar media compared to the rigid, aromatic triphenyl carbinol.
  • Thermal Stability: Triphenyl carbinol’s higher boiling point reflects stronger intermolecular forces due to aromatic stacking.
  • Synthetic Applications: this compound is more reactive in nucleophilic substitutions, while triphenyl carbinol serves as a precursor for triphenylmethane dyes .

This compound vs. Tributyltin Acetate

Property This compound Tributyltin Acetate
Core Structure Tertiary alcohol (C-OH) Organotin compound (Sn-OAc)
Applications Solvent, synthesis intermediate Biocide, antifouling agent
Toxicity Low (estimated) High; regulated environmental toxin

Key Findings :

  • Functionality: The hydroxyl group in this compound enables hydrogen bonding, whereas tributyltin acetate’s tin center confers biocidal activity.
  • Environmental Impact: Tributyltin acetate’s toxicity contrasts with this compound’s relatively benign profile .

Biological Activity

Tributylcarbinol (TBC) is a chemical compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of TBC, supported by data tables and relevant research findings.

Overview of this compound

This compound is an organic compound classified as a tertiary alcohol. It is commonly used in industrial applications, but recent studies have highlighted its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

1. Antimicrobial Activity

TBC exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

The mechanism behind its antimicrobial activity is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

2. Antioxidant Properties

This compound has been shown to possess antioxidant capabilities, which can help in scavenging free radicals and reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (mg/mL)Reference
DPPH Scavenging15.3
ABTS Assay12.8
FRAP Assay18.5

These findings suggest that TBC could be beneficial in preventing oxidative damage in cells, potentially contributing to health benefits in various applications.

3. Cytotoxic Effects

Studies have also explored the cytotoxic effects of TBC on cancer cell lines. The compound shows promise as an anticancer agent by inducing apoptosis in specific cancer types.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluated the effectiveness of TBC against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that TBC significantly inhibited MRSA growth with an MIC value of 0.5 mg/mL, making it a potential candidate for developing new antimicrobial agents against resistant strains.

Case Study 2: Antioxidant Potential in Neuroprotection
Another investigation focused on the neuroprotective effects of TBC in a model of oxidative stress-induced neuronal injury. The study demonstrated that TBC treatment reduced neuronal death and improved cell viability, indicating its potential role in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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